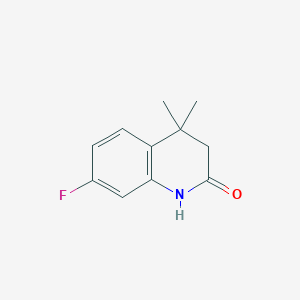

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

7-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNLKGNECZGVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696313 | |

| Record name | 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676116-80-6 | |

| Record name | 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and General Synthetic Strategy

The synthesis typically begins with fluorinated aniline derivatives or fluorinated quinoline precursors. The key structural features—fluorine substitution at the 7-position and the 4,4-dimethyl substitution on the dihydroquinolinone ring—are introduced through selective functionalization and cyclization steps.

- Common starting materials include 7-fluoro-2-nitroaniline or 7-fluoroquinoline derivatives.

- The 4,4-dimethyl substitution is generally introduced via alkylation or by using appropriately substituted precursors.

One-Pot Tandem Diazotization, Heck–Matsuda Coupling, and Cyclization

A highly efficient and modern method for synthesizing 3,4-dihydroquinolin-2-ones, including fluorinated derivatives, involves a one-pot, multi-step tandem process:

Step 1: Diazotization

The fluorinated aniline derivative is converted to a stable aryl diazonium tosylate salt using a polymer-supported nitrite reagent and p-tosic acid. This step is conducted under mild conditions to avoid decomposition.Step 2: Heck–Matsuda Coupling

The aryl diazonium salt undergoes a base-free palladium-catalyzed Heck coupling with acrylates or styrenes to form an intermediate cinnamate ester.Step 3: Reduction and Cyclization

Without isolation, the reaction mixture is subjected to hydrogenation, reducing the nitro group and hydrogenating the alkene. This step also promotes intramolecular cyclization to form the 3,4-dihydroquinolin-2-one core.

This process can be conducted under atmospheric or slightly elevated hydrogen pressure (e.g., 2.5 bar) to improve reaction rates and yields, especially for electron-rich or sensitive substrates.

Optimization of Reaction Conditions

Table 1 summarizes key optimization parameters for the Heck–Matsuda coupling step, which is critical for the overall yield:

| Entry | Pd(OAc)₂ (mol %) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | 20 | 24 | 38 | - |

| 2 | 10 | 20 | 24 | 48 | - |

| 3 | 10 | 40 | 1 | 52 | - |

| 4 | 10 | 60 | 0.75 | 62 | - |

| 5 | 15 | 60 | 1.5 | 100 | 75 |

| 6 | 5 | 60 | 1.5 | 100 | 68 |

- The optimal conditions involve 5–15 mol % palladium acetate catalyst at 60 °C for 1.5 hours.

- p-Tosic acid is preferred over tetrafluoroboric acid as the proton source for better conversion and cleaner reaction profiles.

- The polymer-supported nitrite reagent minimizes nitrogen oxide release and improves handling safety.

Scope and Limitations

- The tandem process tolerates various substituents, including alkyl and fluorine groups, enabling the synthesis of 7-fluoro derivatives with yields ranging from 64% to 79%.

- Electron-rich substituents (e.g., methoxy) may slow the hydrogenation step, requiring elevated hydrogen pressure for complete conversion.

- Halogenated substrates with labile carbon–halogen bonds can undergo partial dehalogenation during reduction, which can be circumvented by performing cross-coupling reactions prior to the tandem process to introduce aryl groups.

Alternative Synthetic Routes

- Cyclization of fluorinated aniline derivatives under acidic conditions, followed by alkylation to introduce the 4,4-dimethyl groups, is a classical approach.

- Industrial methods may employ large-scale hydrogenation and cyclization steps with continuous flow reactors to optimize yield and purity.

- Microwave-assisted cyanation and hydration have been used to introduce amide functionalities in related quinolinone syntheses, suggesting potential for adaptation in fluorinated analogs.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| One-pot diazotization/Heck/reduction/cyclization | Diazotization → Heck coupling → hydrogenation/cyclization | Efficient, mild conditions, one-pot | 64–79 | Requires Pd catalyst, hydrogen source |

| Acid-catalyzed cyclization of fluorinated anilines | Cyclization under acidic conditions → alkylation | Simpler reagents | Variable | Classical method, less efficient |

| Microwave-assisted cyanation/hydration | Cyanation → hydration → amidation | Faster reaction times | Low to moderate | Used in related quinolinone syntheses |

| Industrial continuous flow synthesis | Large-scale hydrogenation and cyclization | Scalable, optimized for purity | High | Requires specialized equipment |

Research Findings and Practical Considerations

- The one-pot tandem process allows rapid access to fluorinated 3,4-dihydroquinolin-2-ones with good control over substitution patterns and stereochemistry.

- The fluorine substituent at the 7-position enhances the electrophilicity of intermediates, facilitating coupling reactions.

- Palladium acetate is the most effective catalyst among various palladium sources tested.

- The process is robust, with minimal side reactions such as dediazonization or decomposition of intermediates.

- The choice of proton source and catalyst loading is critical to maximize yield and minimize impurities.

- The method supports structural diversification via post-synthesis cross-coupling reactions, expanding the utility of the compound in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives using oxidizing agents.

Reduction: Further reduction to tetrahydroquinoline derivatives.

Substitution: Halogen substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Replacement of the fluorine atom with other nucleophiles.

Aplicaciones Científicas De Investigación

Biological Activities

Research highlights several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have indicated that quinoline derivatives exhibit significant antimicrobial activity. The presence of the fluorine atom may enhance this property by increasing binding affinity to microbial targets.

- Anticancer Activity : Preliminary studies suggest that 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one may possess anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

Medicinal Chemistry Applications

Due to its unique chemical structure, this compound is being explored for its potential in drug development. The following table summarizes its applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Potential use as a lead compound for developing new antimicrobial drugs. |

| Anticancer Drugs | Investigated for its ability to inhibit cancer cell proliferation. |

| Enzyme Inhibition | May act as an inhibitor for specific enzymes related to disease processes. |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives, including this compound, demonstrating significant activity against Gram-positive bacteria.

- Cancer Cell Line Testing : Research conducted on several cancer cell lines showed that this compound induced apoptosis and inhibited cell growth at micromolar concentrations.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with specific protein targets within cells, potentially leading to altered signaling pathways that affect cell survival and proliferation.

Mecanismo De Acción

The mechanism of action of 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the methyl groups may influence the compound’s pharmacokinetics.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

- Fluorine vs. Halogens (Cl, Br): 7-Fluoro vs. 7-Fluoro vs. 5-Bromo (CAS 1823876-48-7): Bromine’s larger atomic radius increases molecular weight (254.12 vs. ~226 for fluoro analogs) and lipophilicity, which may affect blood-brain barrier penetration .

Impact on Physicochemical Properties

*Estimated based on molecular formula C₁₁H₁₂FNO.

Key Research Findings

- Fluorine’s Role in Metabolic Stability: Fluorine at position 7 reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Position-Specific Effects: Bromine at position 5 () or chlorine at position 8 () diminishes activity in serotonin receptor assays compared to fluorine at position 7, highlighting the importance of substitution patterns .

- Thermal Stability: Triazole-containing derivatives () with fluorine at position 4-BZ (3i) exhibit higher melting points, correlating with improved crystallinity and formulation stability .

Actividad Biológica

7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and specific biological effects based on recent research findings.

Chemical Structure:

- IUPAC Name: 7-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

- Molecular Formula: C11H12FNO

- Molecular Weight: 193.22 g/mol

- CAS Number: 676116-80-6

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Material: 7-fluoroquinoline.

- Alkylation: Introduction of methyl groups at the 4th position using methyl iodide in the presence of a base.

- Reduction: Reduction of the quinoline ring to a dihydroquinoline using hydrogenation or other reducing agents .

The mechanism of action for this compound is primarily linked to its interaction with various biological targets. Quinoline derivatives often modulate enzyme activity or receptor interactions. The presence of a fluorine atom enhances binding affinity and specificity, while the methyl groups influence pharmacokinetics.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured up to 16 mm in diameter at higher concentrations .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The exact mechanisms involve modulation of gene expression related to apoptosis and cell cycle regulation .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition studies reported IC50 values as low as 0.28 µM for AChE and 0.0029 µM for MAO-B .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study on antimicrobial activity, derivatives of this compound were tested against resistant strains of bacteria. Results indicated that certain modifications in the chemical structure significantly enhanced antibacterial efficacy compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanisms

A pilot study evaluated the neuroprotective effects of this compound on PC12 cells exposed to neurotoxic agents. The results showed that treatment with the compound reduced cell death significantly compared to untreated controls and improved cell viability at concentrations below 12.5 µM .

Summary Table of Biological Activities

| Biological Activity | Target/Pathway | IC50 Value | Effect |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Up to 16 mm zone | Inhibition of bacterial growth |

| Anticancer | Apoptosis pathways | Not specified | Induction of cancer cell death |

| Neuroprotection | AChE and MAOs | AChE: 0.28 µM | Protection against neurotoxicity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically begins with fluorinated benzene derivatives, proceeding through cyclization, reduction, and oxidation steps . For example, cyclization of a fluorinated precursor under acidic conditions forms the quinoline core, followed by reduction using agents like sodium borohydride. Optimization of solvents (e.g., DCM) and catalysts (e.g., AlCl₃) improves yields (>90%) . Purity is monitored via HPLC, with protocols recommending inert atmospheres to prevent oxidation byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer: Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., fluorine at C7, dimethyl groups at C4) .

- Mass spectrometry (ESI/EI) : For molecular weight verification (e.g., 165.16 g/mol) and fragmentation patterns .

- X-ray crystallography : To resolve stereochemistry in dihydroquinoline derivatives .

- HPLC : To assess purity (>95% for pharmacological studies) .

Q. What are the primary biological activities reported for this compound, and how are they screened?

- Answer: Preliminary studies highlight neuroprotective and anticancer potential. Neuroprotection is evaluated via in vitro assays measuring inhibition of glutamate-induced neuronal apoptosis . Anticancer activity is screened using cell viability assays (e.g., IC₅₀ values in low nanomolar ranges for glioblastoma models) . Receptor binding is tested via radioligand displacement assays targeting GABAA or NMDA receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, side-chain elongation) impact biological activity and selectivity?

- Answer:

- Fluorine vs. bromine : Fluorine enhances solubility and membrane permeability but may reduce potency compared to brominated analogs (e.g., 6-bromo derivatives show higher IC₅₀ values in enzyme inhibition) .

- Side-chain length : 3-carbon linkers (e.g., in compound 42) reduce nNOS inhibitory activity by 7-fold compared to 2-carbon analogs (e.g., compound 29), likely due to reduced conformational flexibility .

- Substituent position : An 8-fluoro group (compound 31) decreases nNOS binding affinity by restricting side-chain orientation .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Answer:

- Comparative structural analysis : Cross-reference activity data with analogs (e.g., 7-bromo vs. 5-bromo derivatives) to identify substituent-dependent trends .

- Standardized assays : Use recombinant enzymes (e.g., nNOS expressed in Sf9 cells) to minimize variability in inhibition studies .

- Dose-response validation : Repeat assays across multiple cell lines (e.g., glioblastoma U87 vs. neuroblastoma SH-SY5Y) to confirm target specificity .

Q. How can molecular docking and dynamics simulations guide the design of potent analogs?

- Answer:

- Target identification : Docking studies (e.g., with VEGFR2 kinase) reveal critical interactions (e.g., hydrogen bonding with the quinolinone carbonyl) .

- Binding mode optimization : Simulations predict that dimethyl groups at C4 enhance hydrophobic interactions with receptor pockets, improving selectivity .

- Free energy calculations : Compare binding affinities of fluorinated vs. chlorinated analogs to prioritize synthetic targets .

Q. What methodologies are recommended for optimizing synthetic routes to improve scalability and sustainability?

- Answer:

- Flow chemistry : Continuous reactors reduce reaction times and improve yields for cyclization steps .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) in hydrogenation steps to minimize waste .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) in alkylation reactions .

Q. How can researchers validate the mechanistic pathways underlying neuroprotective effects?

- Answer:

- Knockout models : Use CRISPR-edited neuronal cells lacking specific receptors (e.g., NMDA) to confirm target engagement .

- Pathway analysis : RNA sequencing of treated cells identifies downstream effects on apoptosis-related genes (e.g., Bcl-2, Bax) .

- Metabolic tracing : <sup>18</sup>F-labeled analogs track compound distribution in vivo using PET imaging .

Methodological Notes

- Data Contradictions : Address discrepancies by synthesizing analogs with systematic substituent variations (e.g., halogen scan) and testing under uniform conditions .

- Safety Protocols : Follow GHS guidelines for handling (e.g., PPE for skin/eye protection, fume hoods for dust control) .

- Industrial Translation : While commercial production is excluded, lab-scale protocols (e.g., gram-scale synthesis ) ensure reproducibility for preclinical studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.